molecular formula C14H11ClN2O2 B14213175 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one CAS No. 832733-91-2

7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one

Katalognummer: B14213175
CAS-Nummer: 832733-91-2
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: PGVNMKCFSMQQEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves the oxidative cyclocondensation of o-aminophenols. The reaction typically uses oxidants such as air laccase, hydrogen peroxide (H2O2) activated by horseradish peroxidase, or t-butylhydroperoxide in the presence of catalysts like ebselen (2-phenylbenzisoselenazol-3(2H)-one) and 3,3’-ditrifluoromethyldiphenyl diselenide . The reaction conditions vary depending on the specific oxidant and catalyst used, but generally involve moderate temperatures and controlled environments to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The choice of oxidants and catalysts may vary based on cost, availability, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, air laccase, horseradish peroxidase, ebselen, t-butylhydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Phenoxazinone derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Substituted phenoxazine derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways in cells. The compound can modulate multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic agents, thereby enhancing their efficacy . It also exhibits antiviral activity by interfering with viral replication processes . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

832733-91-2

Molekularformel

C14H11ClN2O2

Molekulargewicht

274.70 g/mol

IUPAC-Name

7-amino-2-chloro-1,9-dimethylphenoxazin-3-one

InChI

InChI=1S/C14H11ClN2O2/c1-6-3-8(16)4-10-13(6)17-14-7(2)12(15)9(18)5-11(14)19-10/h3-5H,16H2,1-2H3

InChI-Schlüssel

PGVNMKCFSMQQEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1N=C3C(=C(C(=O)C=C3O2)Cl)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.